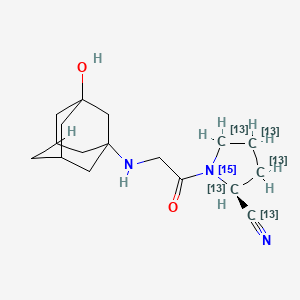

Vildagliptin-13C5,15N

描述

Vildagliptin-13C5,15N: is a labeled version of Vildagliptin, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound is marked with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Vildagliptin-13C5,15N involves multiple steps starting from L-proline. The process includes:

Reaction with Chloroacetyl Chloride: L-proline reacts with chloroacetyl chloride in tetrahydrofuran to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

Formation of Carbonitrile: This intermediate is then reacted with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Final Reaction: The carbonitrile intermediate reacts with 3-aminoadamantanol to produce Vildagliptin.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The use of isotopically labeled reagents is crucial in this process to achieve the desired labeling.

化学反应分析

Types of Reactions: Vildagliptin-13C5,15N undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in water.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

科学研究应用

Chemistry: Vildagliptin-13C5,15N is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound helps in tracing metabolic pathways and understanding the pharmacokinetics of Vildagliptin.

Medicine: It is used in drug development and testing, particularly for studying the metabolism and excretion of Vildagliptin in the human body.

Industry: In the pharmaceutical industry, this compound is used for quality control and ensuring the consistency of drug formulations .

作用机制

Vildagliptin-13C5,15N inhibits the enzyme dipeptidyl peptidase IV (DPP-IV), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the levels of these hormones, enhancing insulin secretion and reducing glucagon release, thereby improving glycemic control in patients with type 2 diabetes mellitus .

相似化合物的比较

Sitagliptin: Another DPP-IV inhibitor used for the treatment of type 2 diabetes.

Linagliptin: A DPP-IV inhibitor with a longer half-life compared to Vildagliptin.

Saxagliptin: A DPP-IV inhibitor with a similar mechanism of action.

Uniqueness: Vildagliptin-13C5,15N is unique due to its isotopic labeling, which makes it particularly valuable for detailed pharmacokinetic and metabolic studies. This labeling allows for precise tracking and analysis in various biological systems, providing insights that are not possible with non-labeled compounds .

生物活性

Vildagliptin-13C5,15N is a labeled derivative of Vildagliptin, a selective inhibitor of dipeptidyl peptidase IV (DPP-IV) used primarily for the management of type 2 diabetes mellitus (T2DM). This compound is characterized by its enhanced pharmacokinetic properties due to the incorporation of stable isotopes, which facilitate detailed metabolic studies and tracking within biological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Vildagliptin exerts its pharmacological effects by selectively inhibiting DPP-IV, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the half-life of these hormones, Vildagliptin enhances insulin secretion and reduces glucagon levels in a glucose-dependent manner. This mechanism leads to improved glycemic control with minimal risk of hypoglycemia.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates excellent oral bioavailability and a favorable half-life that supports once-daily dosing. The compound demonstrates significant inhibition of DPP-IV activity (>80%) for up to 15.5 hours post-dose, which correlates with sustained increases in active GLP-1 concentrations compared to placebo treatments .

| Pharmacokinetic Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| DPP-IV Inhibition Duration | >80% for 15.5 hours |

| Peak Plasma Concentration (Cmax) | Variable based on dosing regimen |

Efficacy in Clinical Studies

Numerous studies have documented the efficacy and safety profile of Vildagliptin in various patient populations. A notable observational study involving 3,881 patients demonstrated that Vildagliptin significantly reduced HbA1c levels by an average of 0.9% when used in combination with metformin. Additionally, fasting plasma glucose (FPG) levels decreased significantly compared to other oral antidiabetic drugs (OADs), highlighting its effectiveness in managing hyperglycemia .

Case Study: Efficacy Comparison

In a comparative analysis of treatment regimens:

| Treatment Group | HbA1c Reduction (%) | FPG Reduction (mg/L) | Weight Change (kg) |

|---|---|---|---|

| Vildagliptin + Metformin | -0.9 ± 0.04 | -291 ± 18.3 | -1.4 ± 0.17 |

| Other OADs | -0.6 ± 0.04 | -209 ± 14.0 | -0.8 ± 0.13 |

These results indicate that Vildagliptin combined with metformin offers superior glycemic control compared to other OADs.

Additional Biological Effects

Beyond its primary action on glucose metabolism, Vildagliptin has been shown to exert several secondary effects:

- Increased Insulin Sensitivity : Enhances sensitivity of pancreatic α- and β-cells to glucose.

- Lipid Metabolism : Reduces fasting lipolysis and liver fat while increasing particle size of low-density lipoproteins.

- Weight Management : Associated with moderate weight loss in treated patients .

Safety Profile

The safety profile of Vildagliptin is well-established through extensive clinical trials. Adverse events are generally mild and comparable to those observed with other antidiabetic therapies. Notably, there is no significant increase in the risk for hypoglycemia or weight gain associated with its use .

Case Report: Adverse Effects

One case report highlighted acute lung injury as a rare adverse effect linked to Vildagliptin therapy, emphasizing the need for monitoring during treatment .

属性

IUPAC Name |

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1+1,2+1,3+1,9+1,14+1,20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOKIDBDQMKNDQ-AXHOPKHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3(CC1CC(C2)(C3)O)NCC(=O)[15N]4[13CH2][13CH2][13CH2][13C@H]4[13C]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678669 | |

| Record name | (2S)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl](~13~C_4_,~15~N)pyrrolidine-2-(~13~C)carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044741-01-6 | |

| Record name | (2S)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl](~13~C_4_,~15~N)pyrrolidine-2-(~13~C)carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。